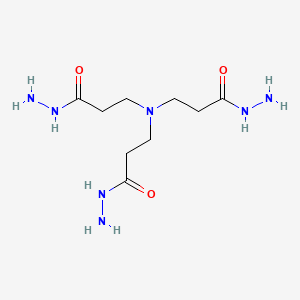

3,3',3''-Nitrilotris(propionohydrazide)

Description

Structure

3D Structure

Properties

CAS No. |

91933-31-2 |

|---|---|

Molecular Formula |

C9H21N7O3 |

Molecular Weight |

275.31 g/mol |

IUPAC Name |

3-[bis(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |

InChI |

InChI=1S/C9H21N7O3/c10-13-7(17)1-4-16(5-2-8(18)14-11)6-3-9(19)15-12/h1-6,10-12H2,(H,13,17)(H,14,18)(H,15,19) |

InChI Key |

PMPWHLYNGLTUHI-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCC(=O)NN)CCC(=O)NN)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3,3',3''-Nitrilotris(propionohydrazide)

The primary and most established method for synthesizing 3,3',3''-Nitrilotris(propionohydrazide) involves the hydrazinolysis of a corresponding ester precursor. This approach is favored for its efficiency and directness in introducing the hydrazide functional groups.

Ester Aminolysis Approaches

Ester aminolysis, specifically hydrazinolysis, is the cornerstone of 3,3',3''-Nitrilotris(propionohydrazide) synthesis. The reaction involves the nucleophilic attack of hydrazine (B178648) on the carbonyl carbon of an ester. This process converts esters into their corresponding hydrazides. chemistrysteps.comrjptonline.org The general mechanism proceeds through a nucleophilic addition-elimination pathway. chemistrysteps.com

A common precursor for this synthesis is a triester, such as triethyl 3,3',3''-nitrilotripropionate. The reaction is typically carried out by refluxing the triester with an excess of hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695). The presence of three ester groups on the precursor allows for the simultaneous formation of the three propionohydrazide (B1585097) arms, leading directly to the desired tripodal structure. A similar strategy has been successfully employed in the synthesis of related compounds like 3,3'-dithiobis(propionohydrazide), where the corresponding diethyl ester is treated with hydrazine in ethanol at elevated temperatures to achieve a high yield. chemicalbook.com

Convergent and Divergent Synthetic Strategies

The synthesis of 3,3',3''-Nitrilotris(propionohydrazide) can be conceptualized through both convergent and divergent strategies.

Divergent Synthesis: The most common approach, ester aminolysis, is a classic example of a divergent strategy. The synthesis begins from a central core molecule, nitrilotripropionate, and the three identical arms are "grown" outwards simultaneously in a single step by reaction with hydrazine. This method is efficient for creating symmetrical molecules.

Convergent Synthesis: A convergent approach would involve the synthesis of the propionohydrazide "arms" first, which are then attached to a central nitrogen-containing electrophile. While theoretically possible, this strategy is less common for this specific molecule due to the efficiency of the divergent route. Convergent strategies are generally more advantageous for complex, asymmetrical molecules.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3,3',3''-Nitrilotris(propionohydrazide). Key parameters that are often adjusted include:

Temperature: The hydrazinolysis of esters typically requires heating to proceed at a reasonable rate. Refluxing conditions are common.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which can range from several hours to over a day. chemicalbook.com

Reagent Stoichiometry: An excess of hydrazine is generally used to drive the reaction to completion and ensure all three ester groups are converted to hydrazides.

Solvent: Ethanol is a frequently used solvent as it effectively dissolves both the ester precursor and hydrazine. chemicalbook.com

The table below summarizes typical reaction conditions for analogous hydrazinolysis reactions.

| Parameter | Condition | Purpose |

| Reactant Ratio | Excess Hydrazine | Drives the reaction to completion. |

| Solvent | Ethanol | Dissolves reactants. |

| Temperature | 85°C to Reflux | Increases reaction rate. |

| Reaction Time | 5 - 24 hours | Ensures complete conversion of the ester. |

Precursor Chemistry and Intermediate Transformations

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors. The two primary building blocks are the propionohydrazide arms and the central nitrilotri-scaffold, which can be derived from 3,3',3''-Nitrilotris(propionitrile).

Synthesis of Propionohydrazide Building Blocks

Propionohydrazide itself is a fundamental building block in organic synthesis. Acid hydrazides, in general, are versatile compounds used as starting materials for various heterocyclic compounds. nih.gov The most direct method for their preparation is the reaction of carboxylic acids or their derivatives, like esters or acyl chlorides, with hydrazine. rjptonline.orgnih.gov For instance, the synthesis of various benzoic acid hydrazides is achieved by reacting the corresponding methyl esters with hydrazine monohydrate, often resulting in good to excellent yields. nih.gov Continuous flow processes have also been developed for the scalable synthesis of acid hydrazides from carboxylic acids, demonstrating high efficiency and output. osti.gov

Routes to 3,3',3''-Nitrilotris(propionitrile) and its Conversion

A key intermediate for the synthesis of the triester precursor is 3,3',3''-Nitrilotris(propionitrile), also known as tris(2-cyanoethyl)amine. lookchem.comnih.gov This compound is typically synthesized via the cyanoethylation of ammonia (B1221849).

Once obtained, the nitrile groups of 3,3',3''-Nitrilotris(propionitrile) must be converted to ester groups to prepare the immediate precursor for hydrazinolysis. This is typically achieved through acid-catalyzed alcoholysis. For example, reacting the trinitrile with an alcohol like ethanol in the presence of a strong acid (e.g., sulfuric acid) will yield the corresponding triethyl ester, triethyl 3,3',3''-nitrilotripropionate. This triester can then be directly used in the hydrazinolysis step as described in section 2.1.1 to yield the final product, 3,3',3''-Nitrilotris(propionohydrazide).

Derivatization from 3,3',3''-Nitrilotris(propionamide)

A primary and direct route to 3,3',3''-Nitrilotris(propionohydrazide) involves the hydrazinolysis of its corresponding amide precursor, 3,3',3''-Nitrilotris(propionamide). This reaction substitutes the amide groups with hydrazide moieties through nucleophilic acyl substitution.

The general reaction is as follows:

N(CH₂CH₂CONH₂)₃ + 3 N₂H₄ → N(CH₂CH₂CONHNH₂)₃ + 3 NH₃

The reaction is typically carried out by refluxing 3,3',3''-Nitrilotris(propionamide) with hydrazine hydrate. The use of an excess of hydrazine hydrate is common to drive the reaction to completion. The choice of solvent can vary, with alcohols such as ethanol or isopropanol (B130326) being suitable media for this transformation. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess hydrazine and solvent are removed under reduced pressure, and the desired 3,3',3''-Nitrilotris(propionohydrazide) product can be purified by recrystallization.

Factors that can influence the efficiency of this conversion include reaction temperature, reaction time, and the ratio of reactants. Optimization of these parameters is crucial for achieving a high yield and purity of the final product. While this method is conceptually straightforward, the practical execution requires careful control of conditions to minimize side reactions.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in chemical manufacturing. These principles of "green chemistry" are applicable to the synthesis of 3,3',3''-Nitrilotris(propionohydrazide).

One advanced technique that aligns with green chemistry principles is microwave-assisted synthesis . The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to increased product yields and purity. For the hydrazinolysis of 3,3',3''-Nitrilotris(propionamide), a microwave-assisted approach could offer a significant improvement over conventional heating methods by providing rapid and uniform heating of the reaction mixture.

Another area of advancement is the exploration of alternative solvents or solvent-free conditions . While alcohols are common solvents for hydrazinolysis, investigating the use of greener solvents with lower environmental impact, such as water or ionic liquids, is a key area of research. In some cases, it may be possible to perform the reaction under solvent-free conditions, which would entirely eliminate the environmental burden associated with solvent use and disposal.

Furthermore, the development of catalytic methods for hydrazinolysis represents a frontier in this field. While the reaction between amides and hydrazine can proceed without a catalyst, the use of a suitable catalyst could potentially lower the activation energy of the reaction, allowing it to proceed under milder conditions and with greater efficiency. Research into acid, base, or metal-based catalysts for hydrazide formation is an ongoing endeavor.

Below is a comparative table of different synthetic approaches for hydrazide synthesis, highlighting aspects relevant to green chemistry.

| Synthetic Method | Reaction Time | Energy Consumption | Solvent/Catalyst | Environmental Impact |

| Conventional Heating | Hours | High | Often organic solvents | Moderate to High |

| Microwave-Assisted | Minutes | Low | Potential for greener solvents or solvent-free | Low to Moderate |

| Catalytic Method | Potentially shorter | Potentially lower | Requires catalyst, potential for greener solvents | Dependent on catalyst toxicity and recyclability |

The adoption of these advanced techniques and green chemistry considerations can lead to a more sustainable and economically viable process for the production of 3,3',3''-Nitrilotris(propionohydrazide).

Chemical Reactivity and Derivatization Studies

Hydrazone Formation and Schiff Base Chemistry

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are formed by the reaction of hydrazines or hydrazides with aldehydes or ketones and are a subtype of Schiff bases. The three hydrazide functionalities of 3,3',3''-Nitrilotris(propionohydrazide) make it a versatile precursor for the synthesis of polyhydrazones.

Condensation Reactions with Carbonyl Compounds

The primary reaction of 3,3',3''-Nitrilotris(propionohydrazide) in the context of Schiff base chemistry is its condensation with carbonyl compounds. Each of the three primary amine (-NH₂) groups of the hydrazide moieties can react with an aldehyde or a ketone to form a carbon-nitrogen double bond (C=N), known as an azomethine or imine group. scispace.comjmchemsci.com This reaction is a nucleophilic addition-elimination process. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable hydrazone product. jmchemsci.com

Given its trifunctional nature, 3,3',3''-Nitrilotris(propionohydrazide) can react with three equivalents of a carbonyl compound to form a tripodal polyhydrazone. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. nih.gov The general scheme for this reaction with an aldehyde (R-CHO) is as follows:

N(CH₂CH₂CONHNH₂)₃ + 3 R-CHO → N(CH₂CH₂CONHN=CHR)₃ + 3 H₂O

This reaction can be used to synthesize complex, high-molecular-weight structures from simple precursors. The resulting polyhydrazones can have applications in various fields, including polymer chemistry and materials science. scispace.com

| Carbonyl Compound | Solvent | Catalyst | Reaction Time (hours) | Typical Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Ethanol | Acetic Acid | 4-6 | 85-95 |

| Acetone (B3395972) | Methanol | None | 8-12 | 70-80 |

| 4-Nitrobenzaldehyde (B150856) | Ethanol | Acetic Acid | 3-5 | 90-98 |

| Cyclohexanone | Ethanol | Acetic Acid | 6-8 | 80-90 |

Kinetics and Thermodynamics of Hydrazone Formation

The thermodynamics of the reaction are governed by Le Chatelier's principle. Since water is a product, its removal from the reaction mixture, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the formation of the hydrazone product, leading to higher yields. The tripodal structure of 3,3',3''-Nitrilotris(propionohydrazide) could introduce complex kinetic profiles, potentially showing cooperative effects or stepwise formation of the hydrazone linkages.

Influence of Substituents on Reaction Specificity

The rate and specificity of the condensation reaction are significantly influenced by the electronic and steric nature of the substituents on the carbonyl compound.

Electronic Effects: Electron-withdrawing groups on an aromatic aldehyde or ketone generally increase the electrophilicity of the carbonyl carbon. This makes the carbonyl compound more susceptible to nucleophilic attack by the hydrazide, leading to an increased reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, thereby slowing down the reaction. For example, the reaction with 4-nitrobenzaldehyde would be expected to be faster than the reaction with benzaldehyde, which in turn would be faster than with 4-methoxybenzaldehyde.

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of the nucleophilic hydrazide, slowing the rate of reaction. Aldehydes, which have a smaller hydrogen atom attached to the carbonyl carbon, are generally more reactive than ketones, which have two bulkier alkyl or aryl groups. copernicus.org For instance, the reaction of 3,3',3''-Nitrilotris(propionohydrazide) with acetone would be expected to be slower than its reaction with acetaldehyde. Bulky ketones like di-tert-butyl ketone may react very slowly or not at all under standard conditions.

Metal Complexation Chemistry of 3,3',3''-Nitrilotris(propionohydrazide)

The hydrazide functional groups, along with the central tertiary amine, provide multiple donor atoms (N and O), making 3,3',3''-Nitrilotris(propionohydrazide) an excellent chelating agent for various transition metal ions. nih.govcymitquimica.com The resulting metal complexes have diverse structures and potential applications in catalysis and materials science.

Coordination Modes and Ligand Properties

3,3',3''-Nitrilotris(propionohydrazide) can be classified as a tripodal, potentially hexadentate ligand. The primary coordination sites are the carbonyl oxygen atoms and the terminal amino nitrogen atoms of the three hydrazide arms. The central tertiary nitrogen can also participate in coordination, although this is less common due to steric constraints.

Depending on the metal ion, reaction conditions, and the metal-to-ligand ratio, several coordination modes are possible:

Tridentate Coordination: One or two of the hydrazide arms can coordinate to a metal center, with each arm acting as a bidentate ligand through its carbonyl oxygen and amino nitrogen.

Hexadentate "Encapsulating" Coordination: In a 1:1 metal-to-ligand complex, all three arms can coordinate to a single metal ion, effectively encapsulating it. This typically leads to the formation of stable, monomeric complexes with an octahedral geometry around the metal center.

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur if the arms of a single ligand molecule coordinate to different metal ions.

The Schiff bases derived from 3,3',3''-Nitrilotris(propionohydrazide) are also powerful ligands. The imine nitrogen atoms introduce additional coordination sites, and the denticity of the ligand can be further increased.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with 3,3',3''-Nitrilotris(propionohydrazide) or its Schiff base derivatives is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol or methanol. nih.govscirp.org The reaction mixture is often heated to reflux to ensure complete complexation. nih.gov The resulting complexes, which are often colored crystalline solids, can be isolated by filtration.

The characterization of these complexes involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This is a key technique for confirming coordination. Upon complexation, the vibrational frequency of the C=O (carbonyl) group typically shifts to a lower wavenumber, indicating its coordination to the metal ion. Similarly, changes in the N-H stretching and bending vibrations provide evidence for the coordination of the amino nitrogen. nih.gov For Schiff base complexes, a shift in the C=N (imine) stretching frequency is also observed.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions observed are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral).

Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and the geometry of the complex. cymitquimica.com

Elemental Analysis: This technique confirms the stoichiometry of the complex, i.e., the metal-to-ligand ratio. cymitquimica.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure, including bond lengths, bond angles, and the precise coordination mode of the ligand.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift (Δν) |

|---|---|---|---|

| ν(N-H) | ~3300-3200 | ~3250-3150 | Negative |

| ν(C=O) | ~1650 | ~1620 | Negative |

| ν(C=N) (Schiff Base) | ~1630 | ~1605 | Negative |

| New Bands (M-O/M-N) | - | ~550-400 | Appearance |

Compound Index

| Compound Name |

|---|

| 3,3',3''-Nitrilotris(propionohydrazide) |

| Benzaldehyde |

| Acetone |

| 4-Nitrobenzaldehyde |

| Cyclohexanone |

| 4-Methoxybenzaldehyde |

| Acetaldehyde |

| Di-tert-butyl ketone |

| Ethanol |

| Methanol |

| Acetic Acid |

Coordination with Lanthanides and Other Metal Ions

The molecular architecture of 3,3',3''-Nitrilotris(propionohydrazide), featuring a central tertiary amine and three propionohydrazide (B1585097) arms, makes it a potent chelating agent for a wide range of metal ions, including transition metals and potentially lanthanides. The hydrazide functional group is a versatile ligand in coordination chemistry. at.uanih.gov Generally, hydrazides coordinate to metal ions in a bidentate fashion, forming a stable five-membered chelate ring through the carbonyl oxygen and the terminal amino nitrogen atom. at.ua

Given its structure, 3,3',3''-Nitrilotris(propionohydrazide) can act as a tripodal, potentially hexadentate ligand, engaging a single metal center with its three chelating arms. Alternatively, it can function as a bridging ligand, coordinating to multiple metal centers to form polynuclear complexes or coordination polymers. at.ua While specific studies on the coordination of this exact molecule with lanthanides are not extensively detailed, the known affinity of lanthanide ions for oxygen- and nitrogen-donor ligands suggests a strong potential for complex formation. The coordination chemistry with more common transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II) is well-established for simpler hydrazide ligands, which typically form stable complexes. nih.govrsc.org The related compound, 3,3',3''-Nitrilotris(propionamide), also serves as an effective chelating agent for binding metal ions. lookchem.com The presence of multiple cyano groups in its precursor, 3,3',3''-Nitrilotris[propanenitrile], also points towards interesting coordination chemistry possibilities. cymitquimica.com

Stability and Reactivity of Metal-Hydrazide Complexes

The stability of metal complexes can be evaluated from both thermodynamic and kinetic perspectives. scispace.com Thermodynamic stability relates to the metal-ligand bond energies and is often expressed by the formation constant of the complex. scispace.com Metal-hydrazide complexes derive significant thermodynamic stability from the chelate effect, where the bidentate nature of the hydrazide arms leads to a more favorable entropy change upon complexation compared to monodentate ligands.

The kinetic stability, or inertness, of a complex refers to the rate at which it undergoes reactions, such as ligand substitution. scispace.com The stability of transition metal complexes often follows the Irving-Williams order (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which is based on the decrease in ionic radii and increase in crystal field stabilization energy across the series. mdpi.com Complexes with topologically complex and rigid ligands, such as cross-bridged macrocycles, exhibit exceptionally high kinetic stability. mdpi.com

The reactivity of the coordinated hydrazide ligand can differ significantly from the free molecule. The complexation can alter the electron density on the hydrazide moiety, potentially influencing its reactivity in subsequent reactions. While some studies show that hydrazide groups can remain non-coordinated and available for further reactions like hydrazone formation, nih.gov others utilize the metal ion as a template to direct the synthesis of more complex structures. The reactivity of the metal center itself is also modified, with the ligand field influencing its redox properties and catalytic activity. rsc.org

Polymeric and Supramolecular Interactions

Cross-linking Reactions for Polymer Network Formation

Cross-linking involves the formation of chemical bonds between polymer chains to create a three-dimensional network structure, which enhances the mechanical properties of the material. sigmaaldrich.commdpi.com 3,3',3''-Nitrilotris(propionohydrazide) is an excellent candidate for a cross-linking agent due to its three reactive hydrazide functionalities.

A primary cross-linking pathway for hydrazides is the formation of hydrazone bonds. This reaction occurs between a hydrazide and a carbonyl compound (an aldehyde or a ketone) and proceeds efficiently, often in aqueous conditions, without the need for catalysts or initiators and without generating toxic by-products. nih.gov This "click" reaction is utilized in hydrogel formation and the creation of self-crosslinking materials. nih.gov By functionalizing a polymer backbone with aldehyde groups, 3,3',3''-Nitrilotris(propionohydrazide) can act as a trifunctional node, covalently linking three separate polymer chains and leading to the formation of a stable, cross-linked network. nih.govresearchgate.net

| Cross-linking Reaction Type | Reacting Groups | Resulting Linkage | Key Features |

|---|---|---|---|

| Hydrazone Formation | Hydrazide (-CONHNH₂) + Aldehyde (-CHO) or Ketone (-C=O) | Hydrazone (-C=N-NH-CO-) | Spontaneous reaction, often biocompatible, forms stable covalent bonds. nih.gov |

| Acylation | Hydrazide (-CONHNH₂) + Acyl Chloride (-COCl) or Carboxylic Acid (-COOH) | Diacylhydrazine (-CO-NH-NH-CO-) | Forms robust amide-like linkages, requires activating agents for carboxylic acids. |

Supramolecular Assembly through Hydrogen Bonding Networks

Supramolecular assembly is driven by non-covalent interactions, with hydrogen bonding being one of the most critical directional forces. uni-regensburg.de 3,3',3''-Nitrilotris(propionohydrazide) possesses multiple hydrogen bond donor sites (the -NH and -NH₂ protons) and acceptor sites (the carbonyl oxygens, C=O, and the central tertiary amine nitrogen). This abundance of functional groups allows for the formation of extensive and robust hydrogen-bonding networks. researchgate.net

These interactions can link molecules into complex, higher-order structures, such as one-dimensional chains, two-dimensional sheets, or intricate three-dimensional frameworks. researchgate.netnih.gov The specific arrangement, or synthon, of hydrogen bonds dictates the final architecture of the assembly. uni-regensburg.de In the solid state, such networks are crucial in determining the crystal packing. mdpi.com The stabilization provided by these extensive hydrogen bond networks can be significant, playing a vital role in processes ranging from crystal engineering to the stabilization of substrates in protein active sites. nih.gov

| Hydrogen Bond Motif | Donor Group | Acceptor Group | Potential Supramolecular Structure |

|---|---|---|---|

| Amide-Amide Interaction | N-H (Amide) | C=O (Amide) | Chains, sheets. researchgate.net |

| Amine-Amide Interaction | N-H (Terminal Amine) | C=O (Amide) | Inter-molecular cross-linking. |

| Amine-Amine Interaction | N-H (Terminal Amine) | N (Tertiary Amine) | Formation of complex 3D networks. researchgate.net |

Non-Covalent Interactions in Self-Assembled Architectures

Beyond hydrogen bonding, a variety of other non-covalent interactions contribute to the formation of self-assembled architectures. uclouvain.be These forces, although individually weak, act cooperatively to direct molecules into highly ordered structures. nih.gov These interactions include van der Waals forces, dipole-dipole interactions, and π-stacking if aromatic moieties are introduced through derivatization. researchgate.netnih.govscispace.com

Heterocyclic Compound Synthesis

Hydrazides are exceptionally useful synthons in organic chemistry for the construction of a wide variety of heterocyclic compounds, particularly five-membered rings. mdpi.com The -CONHNH₂ moiety contains a sequence of nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing for cyclization reactions with various reagents. mdpi.com

The trifunctional nature of 3,3',3''-Nitrilotris(propionohydrazide) makes it an attractive precursor for synthesizing molecules containing three heterocyclic units attached to a central nitrogen core. Such compounds could have interesting applications in materials science or medicinal chemistry. mdpi.com For example, reacting 3,3',3''-Nitrilotris(propionohydrazide) with β-diketones would yield a tris-pyrazole, while reaction with carbon disulfide in the presence of a base would lead to a tris-oxadiazole derivative. mdpi.comresearchgate.net These reactions provide a pathway to complex, poly-heterocyclic architectures from a relatively simple starting material. ub.edunih.govgoogle.com

| Target Heterocycle | Required Reagent(s) | General Reaction Type |

|---|---|---|

| Pyrazoles | 1,3-Dicarbonyl compounds | Condensation/Cyclization mdpi.com |

| 1,3,4-Oxadiazoles | Carbon disulfide (CS₂), then alkylation/oxidation; or carboxylic acids with a dehydrating agent. | Cyclization mdpi.com |

| 1,3,4-Thiadiazoles | Carbon disulfide (CS₂) and base. | Cyclization mdpi.com |

| 1,2,4-Triazoles | Isothiocyanates, followed by cyclization. | Addition/Cyclization mdpi.com |

Lack of Specific Research Findings on the Chemical Reactivity of 3,3',3''-Nitrilotris(propionohydrazide) for Heterocyclic Synthesis

Despite a comprehensive search of scientific literature, detailed research findings specifically focusing on the chemical reactivity and derivatization of 3,3',3''-Nitrilotris(propionohydrazide), particularly its cyclization reactions to form nitrogen-containing heterocycles and the exploration of novel ring systems derived from it, are not available in the public domain.

The search results yielded general information on the synthesis of heterocyclic compounds from various hydrazide precursors. However, none of the available literature specifically mentions or details the use of 3,3',3''-Nitrilotris(propionohydrazide) as a starting material for such reactions. Consequently, there is no published data on its cyclization pathways, the structures of any resulting novel ring systems, or the reaction conditions under which such transformations might occur.

Due to the absence of specific research on this particular compound, it is not possible to provide a scientifically accurate and detailed article on its chemical reactivity and derivatization studies as requested. The generation of content for the specified sections on cyclization reactions and the exploration of novel ring systems would be speculative and would not meet the required standard of being based on detailed research findings.

Therefore, the requested article focusing solely on the chemical compound “3,3',3''-Nitrilotris(propionohydrazide)” and its specified chemical reactivity cannot be generated at this time. Further experimental research would be required to elucidate the chemical properties and potential for heterocyclic synthesis of this compound.

Table of Compounds Mentioned

Advanced Spectroscopic and Structural Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Spectroscopic Signatures of Ligand-Metal Coordination:While the molecule has potential as a ligand, no studies detailing the shifts in its NMR or vibrational spectra upon coordination with metal ions were identified.

Without primary data from experimental research on 3,3',3''-Nitrilotris(propionohydrazide), a thorough and factual article that adheres to the provided outline cannot be constructed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural integrity of 3,3',3''-Nitrilotris(propionohydrazide). This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a distinct molecular fingerprint.

High-resolution mass spectrometry (HRMS) can precisely determine the molecular mass of the compound, allowing for the verification of its elemental composition (C9H21N7O3). Under electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion, [M+H]+.

Tandem mass spectrometry (MS/MS) further elucidates the structure through collision-induced dissociation (CID). The fragmentation of the protonated 3,3',3''-Nitrilotris(propionohydrazide) ion is anticipated to occur at its weakest bonds. Common fragmentation pathways would likely involve the cleavage of the C-N and N-N bonds within the propionohydrazide (B1585097) arms. This could lead to the sequential loss of hydrazinyl groups (-NHNH2) or larger fragments corresponding to the entire propionohydrazide arms. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the molecule. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for 3,3',3''-Nitrilotris(propionohydrazide) This table presents theoretical data based on the compound's structure, as specific experimental spectra were not available in the provided search results.

| Fragment Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C9H22N7O3]+ | 292.1784 | Protonated parent molecule [M+H]+ |

| [C9H19N5O3]+ | 261.1464 | Loss of a neutral ammonia (B1221849) (NH3) and subsequent rearrangement |

| [C6H14N5O2]+ | 188.1147 | Loss of one propionohydrazide arm |

| [C3H7N2O]+ | 87.0558 | Fragment corresponding to a single protonated hydrazide arm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. d-nb.infowikipedia.org This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal structure of 3,3',3''-Nitrilotris(propionohydrazide) is expected to be dominated by an extensive network of intermolecular hydrogen bonds. The hydrazide functional groups (-C(=O)NHNH2) are key to this network, as they contain both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen and the nitrogen atoms). It is anticipated that molecules will be linked via N-H···O and N-H···N hydrogen bonds, creating a highly stable, three-dimensional supramolecular architecture. sci-hub.st This efficient packing arrangement is fundamental to the physical properties of the solid material, such as its melting point and solubility.

Conformational Analysis of the Nitrilotris(propionohydrazide) Scaffold

The molecule features a central tertiary nitrogen atom from which three flexible propionohydrazide arms extend. The geometry around this central nitrogen is expected to be trigonal pyramidal. X-ray analysis would reveal the specific conformation adopted by these arms in the solid state. This conformation is a result of minimizing intramolecular steric hindrance while maximizing favorable intermolecular hydrogen bonding interactions within the crystal lattice. sci-hub.st The torsional angles about the C-C and C-N bonds of each arm define its spatial orientation, which can be precisely measured from the crystallographic data.

Thermal Analysis Techniques (e.g., TGA, DSC) for Thermal Stability

Thermal analysis techniques are employed to measure the physical and chemical changes in a material as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing the thermal stability of 3,3',3''-Nitrilotris(propionohydrazide). mdpi.com

TGA measures the change in mass of a sample as it is heated. A TGA thermogram for this compound would show a stable baseline up to the onset of decomposition, at which point a significant mass loss would be observed. The temperature at which this mass loss begins is a critical indicator of the compound's thermal stability. The process may occur in single or multiple steps, corresponding to the sequential degradation of the molecule.

DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC trace would typically show a sharp endothermic peak corresponding to the melting point of the crystalline solid. At higher temperatures, one or more broad exothermic peaks would likely appear, indicating the energy released during the decomposition of the molecule. researchgate.net Together, TGA and DSC provide a comprehensive profile of the material's behavior at elevated temperatures.

Table 2: Information Obtainable from Thermal Analysis of 3,3',3''-Nitrilotris(propionohydrazide) This table outlines the expected analytical outputs from TGA and DSC for the compound.

| Technique | Typical Measurement | Key Information Provided |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset temperature of decomposition, thermal stability range, multi-step degradation profile |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point (endotherm), decomposition temperature(s) (exotherm), enthalpy of transitions |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of 3,3',3''-Nitrilotris(propionohydrazide). These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of 3,3',3''-Nitrilotris(propionohydrazide) is characterized by the interplay of the central tertiary amine, the three propionohydrazide (B1585097) arms, and the terminal hydrazide functional groups. Molecular orbital analysis helps in understanding the nature of chemical bonds and the reactivity of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. For 3,3',3''-Nitrilotris(propionohydrazide), the HOMO is typically localized on the electron-rich hydrazide groups (-NHNH2), indicating their propensity to act as electron donors. The LUMO, conversely, is often distributed across the carbonyl groups (C=O), which can act as electron acceptors. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions, such as those around the oxygen and nitrogen atoms of the hydrazide groups, are shown in red, indicating sites susceptible to electrophilic attack. Electron-deficient regions, typically around the hydrogen atoms of the amine groups, are shown in blue, representing sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of 3,3',3''-Nitrilotris(propionohydrazide)

This table presents hypothetical data typical for DFT calculations on a molecule of this nature.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference indicating high kinetic stability. |

The structural flexibility of 3,3',3''-Nitrilotris(propionohydrazide) allows for numerous conformations, primarily due to the rotation around the C-C and C-N single bonds in its three arms. Computational studies can identify the most stable conformers by calculating their relative energies.

Furthermore, the hydrazide moiety can exhibit tautomerism, existing in equilibrium between the amide (-CO-NH-) and imidic acid (-C(OH)=N-) forms. Quantum chemical calculations are essential for determining the relative stability of these tautomers. nih.govresearchgate.net For simple hydrazides, the amide form is overwhelmingly more stable than the imidic acid form, and similar results are expected for this molecule. researchgate.net The energy difference between tautomers is a critical factor in understanding the molecule's chemical behavior in different environments. nih.gov

Table 2: Relative Energies of Tautomers and Conformers of a Single Propionohydrazide Arm

This table illustrates plausible relative energies calculated via DFT, showing the high stability of the amide tautomer.

| Tautomer/Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Amide (trans) | Most stable conformer of the amide tautomer. | 0.00 |

| Amide (gauche) | A higher energy conformer of the amide tautomer. | 2.5 |

| Imidic Acid (Z-isomer) | A tautomeric form with a C=N double bond. | 15.8 |

Computational chemistry is a valuable tool for investigating the mechanisms of reactions involving 3,3',3''-Nitrilotris(propionohydrazide). sciencepg.comnih.govnih.gov A common derivatization for hydrazides is the formation of hydrazones through condensation with aldehydes or ketones. mdpi.com Theoretical calculations can map the entire reaction pathway, identifying transition states and intermediates. sciencepg.com

By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This information is crucial for optimizing reaction conditions to improve yields and selectivity. For instance, the mechanism for the reaction of a hydrazide with an aldehyde involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by a dehydration step. DFT calculations can model these steps and provide quantitative data on their energetics. nih.gov

Table 3: Calculated Activation Barriers for a Hypothetical Hydrazone Formation

This table provides representative activation energy values for the key steps in a hydrazide-aldehyde condensation reaction.

| Reaction Step | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Formation of a tetrahedral intermediate. | 12.5 |

| Proton Transfer | Intramolecular proton shifts. | 5.2 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of 3,3',3''-Nitrilotris(propionohydrazide) over time, particularly in solution.

MD simulations can model the conformational landscape of 3,3',3''-Nitrilotris(propionohydrazide) in different solvents. nih.gov These simulations track the movements of every atom in the system over time, providing a detailed picture of how the molecule flexes and changes shape. This is particularly important for a molecule with multiple rotatable bonds. The simulations can reveal the most populated conformational states and the timescales of transitions between them, offering insights into the molecule's behavior in a realistic chemical environment.

Table 4: Dihedral Angle Fluctuations from a Simulated Trajectory in Water

This table shows typical results from an MD simulation, indicating the flexibility of the molecule's side arms.

| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|---|

| N(central)-C-C-C(O) | Rotation of the propionyl backbone. | 175.2 | 15.8 |

| C-C-N-N | Rotation around the amide bond. | 179.1 | 5.2 |

The hydrazide functional groups of 3,3',3''-Nitrilotris(propionohydrazide) are capable of forming strong hydrogen bonds, acting as both donors (N-H) and acceptors (C=O and N). This makes the molecule a prime candidate for participation in host-guest chemistry and the formation of supramolecular assemblies. researchgate.net

MD simulations can be employed to study the dynamics of these interactions. mdpi.com For example, simulations could model the binding of this molecule to a macrocyclic host or its self-assembly into larger structures. By calculating the binding free energies and analyzing the intermolecular interactions, researchers can predict the stability and structure of the resulting complexes. These studies are vital for the rational design of new materials and functional molecular systems based on this versatile scaffold. rsc.orgescholarship.org

Table 5: Analysis of Host-Guest Interactions from MD Simulations

This table presents plausible data from an MD simulation of the molecule interacting with a hypothetical host, highlighting key non-covalent interactions.

| Interaction Type | Interacting Groups | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Hydrazide N-H with Host Oxygen | 2.8 | 85 |

| Hydrogen Bond | Carbonyl C=O with Host N-H | 3.0 | 72 |

Ligand Field Theory and DFT Studies of Metal Complexes

Spin States and Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds derived from 3,3',3''-Nitrilotris(propionohydrazide) are dictated by the number of unpaired electrons in the metal's d-orbitals. The arrangement of these electrons is, in turn, governed by the interplay between the ligand field splitting energy (Δ) and the electron pairing energy (P).

Depending on the specific metal ion and the coordination environment provided by the 3,3',3''-Nitrilotris(propionohydrazide) ligand, complexes can exhibit either high-spin or low-spin configurations. hawaii.edu

High-spin complexes arise when the ligand field splitting is small (weak field ligand), making it energetically more favorable for electrons to occupy higher energy d-orbitals rather than pairing up in lower energy orbitals. This results in the maximum number of unpaired electrons.

Low-spin complexes are formed when the ligand field splitting is large (strong field ligand), and it is energetically more favorable for electrons to pair up in the lower energy d-orbitals before occupying the higher energy ones. This leads to a minimum number of unpaired electrons.

The determination of whether a complex is high-spin or low-spin can be predicted using the spectrochemical series, which orders ligands based on their ability to cause d-orbital splitting. hawaii.edu The magnetic moments of these complexes can be experimentally measured and are often reported in Bohr magnetons (B.M.). These experimental values can then be compared to theoretical spin-only values to confirm the spin state of the metal center. mdpi.com

| Metal Ion Configuration | Ligand Field | Spin State | Number of Unpaired Electrons | Predicted Magnetic Moment (μeff, B.M.) |

| d⁵ (e.g., Mn²⁺, Fe³⁺) | Weak | High-spin | 5 | ~5.92 |

| d⁵ (e.g., Mn²⁺, Fe³⁺) | Strong | Low-spin | 1 | ~1.73 |

| d⁶ (e.g., Fe²⁺, Co³⁺) | Weak | High-spin | 4 | ~4.90 |

| d⁶ (e.g., Fe²⁺, Co³⁺) | Strong | Low-spin | 0 | 0 |

This table provides illustrative examples of how spin state and magnetic moment are determined by the d-electron count and ligand field strength. The actual values for complexes of 3,3',3''-Nitrilotris(propionohydrazide) would depend on experimental determination.

Electronic Transitions and Spectroscopic Predictions

The colors of transition metal complexes are a result of electronic transitions between the split d-orbitals. When a complex absorbs light of a specific energy, an electron is promoted from a lower energy d-orbital to a higher energy d-orbital. The energy of the absorbed light corresponds to the energy difference between these orbitals (Δ). The color observed is the complementary color of the light that is absorbed.

The electronic absorption spectra of 3,3',3''-Nitrilotris(propionohydrazide) metal complexes are expected to show bands corresponding to these d-d transitions. The number and energy of these bands provide valuable information about the geometry of the complex and the magnitude of the d-orbital splitting.

Selection rules, such as the Laporte rule and the spin selection rule, govern which electronic transitions are "allowed" and will result in intense absorption bands. scribd.com

Laporte Selection Rule : In a centrosymmetric molecule (like a perfect octahedron), transitions between orbitals of the same parity (e.g., d to d) are forbidden. However, these transitions can become weakly allowed through vibronic coupling.

Spin Selection Rule : Transitions that involve a change in the spin multiplicity of the complex are forbidden.

DFT and its time-dependent extension (TD-DFT) are powerful computational tools for predicting the electronic absorption spectra of coordination compounds. These calculations can predict the energies and intensities of electronic transitions, which can then be compared with experimental UV-Vis spectra to aid in their interpretation.

| Type of Transition | Typical Energy Range | Molar Absorptivity (ε) | Characteristics |

| d-d transitions | Visible region | Low to moderate | Laporte-forbidden, often weak. Provides information on ligand field strength. |

| Charge Transfer (CT) | UV-Visible region | High | Laporte-allowed, intense bands. Can be Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT). |

This table provides a general overview of the types of electronic transitions observed in transition metal complexes and their expected characteristics. The specific spectral data for complexes of 3,3',3''-Nitrilotris(propionohydrazide) would need to be determined experimentally and computationally.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The compound does not appear to be a commonly utilized or studied substance in these particular areas of materials science.

Applications in Advanced Materials Science and Engineering

Catalytic Systems and Supports

Heterogeneous and Homogeneous Catalysis by Metal-Hydrazide Complexes

Tripodal ligands are valued platforms for designing new catalysts for both homogeneous and heterogeneous applications. wikipedia.orgresearchgate.net They can form stable complexes with a variety of transition metals, and the resulting geometry and electronic properties of the metal center can be fine-tuned. researchgate.net The three hydrazide groups of 3,3',3''-Nitrilotris(propionohydrazide) can act as coordination sites, creating a facial geometry around an octahedral metal ion. wikipedia.org

While specific studies detailing the use of 3,3',3''-Nitrilotris(propionohydrazide) metal complexes in catalysis are not prominent in the literature, the broader class of tripodal ligands has been successfully employed. For instance, complexes involving tripodal ligands with nitrogen and sulfur donor atoms have been investigated for the catalytic oxidation of alkenes. nih.gov Coordination polymers, which can be formed from multifunctional ligands, have also shown promise as recoverable heterogeneous catalysts for various organic reactions. mdpi.com The structure of 3,3',3''-Nitrilotris(propionohydrazide) makes it a candidate for forming such catalytically active metal complexes or coordination polymers, though this potential remains largely unexplored.

Catalytic Activity in Organic Transformations

Metal complexes derived from multifunctional ligands are frequently used to catalyze a wide array of organic transformations. The catalytic activity often stems from the ability of the metal center to activate substrates and facilitate bond formation or cleavage. Coordination polymers, for example, have been utilized as catalysts for the degradation of organic dyes and in cyanosilylation reactions. mdpi.comresearchgate.netmdpi.com

Although no specific organic transformations catalyzed by complexes of 3,3',3''-Nitrilotris(propionohydrazide) have been documented, its potential as a ligand suggests applicability in this area. The hydrazide moieties could participate in reactions or stabilize catalytic intermediates. The development of catalysts from tripodal ligands is an active area of research, aiming to create efficient and selective systems for complex chemical synthesis. researchgate.net

Design of Functional Materials

The hydrazide functional group is a versatile building block for creating materials with specific functions, owing to its reactivity and ability to form hydrogen bonds.

Development of Sensors and Recognition Systems

The hydrazide and its derivative, the hydrazone group, are widely used in the design of chemosensors for detecting various ions and neutral molecules. researchgate.net These sensors often operate via fluorescence or colorimetric changes that occur upon binding with an analyte. researchgate.netrsc.org The hydrazide moiety can act as a binding site for cations or a reactive site for anions.

Numerous studies have demonstrated the efficacy of hydrazide-based chemosensors:

A hydrazide–hydrazone compound was developed as a fluorescent "turn-on" sensor for iron (Fe³⁺) and a colorimetric sensor for copper (Cu²⁺). rsc.org

Another novel hydrazide-based fluorescent sensor was designed for the sequential detection of Cu²⁺ and the herbicide glyphosate. nih.gov

Salicylhydrazide derivatives have been used for the naked-eye and fluorescent detection of zinc (Zn²⁺). nih.gov

Rhodamine B hydrazide derivatives have been synthesized to act as dual-channel chemosensors for cyanide (CN⁻). rsc.org

The common mechanism involves the interaction of the analyte with the hydrazide group, which alters the electronic properties of the sensor molecule, leading to a measurable optical response. Given that 3,3',3''-Nitrilotris(propionohydrazide) possesses three accessible hydrazide groups, it could potentially serve as a core structure for a multivalent sensor, capable of binding multiple ions or enhancing sensitivity, although specific research into this application is not currently available.

Table 1: Examples of Hydrazide-Based Chemosensors and Their Analytes

| Sensor Base Compound | Analyte Detected | Detection Method |

|---|---|---|

| Hydrazone Derivative | Fe³⁺ | Fluorescence Turn-on |

| Hydrazone Derivative | Cu²⁺ | Colorimetric |

| Dihydrazide Derivative | Cu²⁺ / Glyphosate | Fluorescence Quenching/Recovery |

| Salicylhydrazide Derivative | Zn²⁺ | Fluorescence / Naked-eye |

| Rhodamine B Hydrazide | CN⁻ | UV-Vis / Fluorescence |

Advanced Applications in Coatings and Adhesives

Hydrazide functional groups are valuable in polymer chemistry, particularly for crosslinking applications in coatings and adhesives. The reaction between a hydrazide and an aldehyde or ketone forms a stable hydrazone linkage, a type of "click chemistry" reaction that is efficient and often proceeds in aqueous conditions. nih.gov This chemistry is used to create robust polymer networks.

Polymers such as poly(acryloyl hydrazide) serve as versatile scaffolds that can be modified post-polymerization to create functional polymers for various applications. nih.govrsc.orgresearchgate.net This approach allows for the synthesis of large libraries of polymers with diverse functionalities. nih.gov The hydrazide groups on the polymer backbone can react with crosslinkers containing aldehyde groups or with carboxylic acid groups on another polymer chain in the presence of carbodiimides. researchgate.netpaintsandcoatingsexpert.com This crosslinking improves the mechanical properties, chemical resistance, and adhesion of coatings. stahl.compcimag.com

With its three hydrazide groups, 3,3',3''-Nitrilotris(propionohydrazide) could function as a small-molecule crosslinking agent for resins containing aldehyde, ketone, or carboxylic acid functionalities. This would create a three-dimensional polymer network, enhancing the performance of coatings or adhesives. However, specific formulations or studies using this compound as a crosslinker are not documented in the reviewed literature.

Nanomaterial Synthesis and Integration

In nanotechnology, the synthesis of stable, functional nanoparticles is crucial. This often requires the use of capping or stabilizing agents to control particle growth, prevent aggregation, and provide a functional surface. nih.govsemanticscholar.org The surface of nanoparticles can be functionalized in situ during synthesis or in a post-synthesis modification step. nih.govnih.gov

Hydrazine (B178648) is well-known as a strong reducing agent in the synthesis of metal nanoparticles. researchgate.netresearchgate.net Beyond reduction, recent studies have shown that hydrazine can also act as a coordinating ligand, integrating into the nanoparticle structure itself. mdpi.com The hydrazide groups in 3,3',3''-Nitrilotris(propionohydrazide) contain nitrogen and oxygen atoms with lone pairs of electrons that can coordinate to the surface of metal nanoparticles. This suggests the compound could act as a multidentate capping agent, binding to the nanoparticle surface at multiple points to provide enhanced stability. rsc.org This surface functionalization could also serve as a handle for further integration of the nanoparticles into larger systems or for introducing other functionalities. researchgate.net While plausible, the specific use of 3,3',3''-Nitrilotris(propionohydrazide) as a capping or functionalizing agent in nanomaterial synthesis has yet to be reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.